2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQNWGOICMITDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with chloroacetyl chloride to yield the final product. The reaction conditions generally include the use of anhydrous solvents like dichloromethane and maintaining the reaction temperature at around 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group attached to the acetamide moiety. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and biological activity. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Scientific Research Applications
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its biological activities. Some of its notable applications include:
Antimicrobial Activity: The compound has shown significant activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity: Studies have demonstrated its effectiveness against certain cancer cell lines, including breast adenocarcinoma, by inducing apoptosis and inhibiting cell proliferation.
Antiparasitic Activity: The compound has been found to be effective against parasites such as Leishmania mexicana, indicating its potential use in treating parasitic infections.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets within the cell. For instance, its antiparasitic activity is attributed to its ability to induce apoptosis in the parasites by disrupting their mitochondrial membrane potential and activating caspase enzymes. The compound’s antimicrobial activity is believed to result from its ability to inhibit the biosynthesis of essential bacterial proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
- 2-Chloro-N-(4-Phenyl-1,3-Thiazol-2-yl)Acetamide (II): This analog lacks the 4-chlorophenyl group, replacing it with a simple phenyl ring. The absence of the chlorine atom reduces electron-withdrawing effects, leading to differences in dipole moments and hydrogen-bonding capabilities. Crystallographic superposition shows minor deviations in bond lengths (<0.02 Å) but significant differences in packing motifs due to weaker Cl···π interactions .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide :
Substitution with a 3,4-dichlorophenyl group increases steric bulk and electronic effects. The dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, similar to the target compound, but forms stronger N–H⋯N hydrogen bonds, resulting in a denser crystal lattice (density = 1.589 g/cm³ vs. 1.507 g/cm³ for the target) .
Heterocycle Core Modifications
- The thiadiazole derivative exhibits a higher melting point (mp = 198–200°C) compared to the thiazole-based target compound (mp = 170–172°C), attributed to stronger intermolecular dipole-dipole interactions .
N-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-2-Chloroacetamide :
Substituting chlorine with bromine at the phenyl para-position increases molecular weight (MW = 332.06 g/mol) and polarizability. The bromine atom participates in stronger halogen bonding (Br⋯O=C interactions), altering solubility profiles and crystallinity .
Alkyl and Functional Group Modifications
- 2-Chloro-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Acetamide: The methoxy group acts as an electron donor, reducing the compound’s electrophilicity. This derivative shows improved solubility in polar solvents (e.g., ethanol) but reduced thermal stability (mp = 155–157°C) compared to the target compound .
2-(4-Hydroxypiperidin-1-yl)-N-(4-Phenylthiazol-2-yl)Acetamide : Replacing the chlorine atom with a hydroxypiperidine group introduces hydrogen-bonding capacity and basicity. This modification enhances bioavailability but reduces crystallinity, as evidenced by amorphous solid-state behavior .
Biological Activity
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 287.15 g/mol. The compound features a thiazole ring and a chlorophenyl substituent, which are critical for its biological activity.
Structural Characteristics
- Crystal Structure : The thiazole ring is planar with minimal deviation, indicating stability in its crystalline form. The chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, contributing to its intermolecular interactions and potentially influencing its biological properties .
Antimicrobial Activity
Research has shown that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity against different bacterial strains. A study confirmed that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating less effectiveness against Gram-negative bacteria like Escherichia coli and moderate activity against the yeast Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
The presence of halogenated groups such as chlorine enhances lipophilicity, allowing better penetration through cell membranes, which is crucial for antimicrobial efficacy .
Anticancer Activity
The thiazole moiety has been linked to significant anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell lines. For instance, studies have indicated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | TBD | Various (e.g., HT29) |
| Reference Drug (Doxorubicin) | < 1 | Various |
Case Studies
A recent study synthesized several N-substituted phenyl chloroacetamides and evaluated their biological activities through quantitative structure-activity relationship (QSAR) analysis. The findings indicated that compounds with the N-(4-chlorophenyl) substitution were among the most active against Gram-positive bacteria due to their favorable physicochemical properties .
Another investigation into thiazole derivatives highlighted that modifications at specific positions on the phenyl ring significantly impacted their anticancer efficacy. The presence of electron-withdrawing groups like chlorine was found to enhance activity due to increased electron density at critical sites on the molecule .
Q & A
Q. What are the established synthetic routes for 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-amino-4-(4-chlorophenyl)thiazole with 2-chloroacetyl chloride in the presence of a base like triethylamine (Et₃N) under reflux in acetone or dichloromethane. Yields range from 70–85%, with purity confirmed via TLC .
Key Reaction Steps:
Preparation of 4-(4-chlorophenyl)-1,3-thiazol-2-amine.
Condensation with 2-chloroacetyl chloride using Et₃N as a catalyst.
Recrystallization from ethanol or methanol for purification.
Q. Table 1: Representative Synthetic Conditions
| Intermediate | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 4-(4-Chlorophenyl)-1,3-thiazol-2-amine | 2-Chloroacetyl chloride, Et₃N, acetone, reflux | 80% | |
| Final product | Recrystallization (ethanol) | 85% |
Q. How is the compound characterized post-synthesis?
Characterization employs multi-spectral and elemental analysis:
- Elemental Analysis: Validates C, H, N, S, and Cl content (e.g., C₁₁H₈Cl₂N₂OS requires C 45.07%, H 2.73%) .
- IR Spectroscopy: Confirms amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹) .
- NMR Spectroscopy:
Advanced Research Questions
Q. What crystallographic methods resolve its molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is standard for structural elucidation . Key findings include:
- Hydrogen Bonding: N–H···O interactions stabilize crystal packing, forming R₂²(10) dimer motifs .
- Dihedral Angles: The thiazole and chlorophenyl rings exhibit dihedral angles of 54.8–77.5°, influencing steric interactions .
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P-1 (triclinic) | |
| Hydrogen Bonds | N–H···O (1.98–2.12 Å) | |
| Torsional Flexibility | 44.5–77.5° (aryl-thiazole) |
Q. How do structural modifications impact biological activity?
Substituents on the thiazole or acetamide group alter bioactivity:
- Antibacterial Activity: The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration (MIC: 8–16 µg/mL against S. aureus) .
- Anticancer Potential: Derivatives with morpholine or oxadiazole substituents show IC₅₀ values of 12–45 µM in breast cancer (MCF-7) cells .
Methodological Insight:
- SAR Studies: Replace the thiazole’s 4-chlorophenyl group with electron-withdrawing groups (e.g., NO₂) to test redox-mediated cytotoxicity .
- Docking Simulations: Use AutoDock Vina to predict binding to E. coli FabH (PDB: 1HNJ) or human topoisomerase II .
Q. How can contradictions in reported biological data be resolved?
Discrepancies in MIC or IC₅₀ values arise from:
- Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .
- Solubility Limits: Poor aqueous solubility (logP ~3.96) may reduce bioavailability in vitro .
Resolution Strategies:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use solubilizing agents (e.g., DMSO ≤1% v/v) and confirm compound stability via HPLC .
Q. What computational approaches predict its physicochemical properties?
QSPR/QSAR Models leverage calculated descriptors:
- logP: 3.96 (Predicted via Molinspiration) correlates with membrane permeability .
- pKa: ~10.67 (amide proton), indicating moderate acidity .
- Polar Surface Area (PSA): 41.99 Ų, suggesting moderate blood-brain barrier penetration .
Software Tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
